4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Overview
Description
“4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-(Propan-2-yl)pyrimidine-5-carboxylic acid”, can be achieved through various methods. For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Molecular Structure Analysis
The InChI code for “4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is 1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) . This indicates the presence of a pyrimidine ring with a carboxylic acid group at the 5th position and an isopropyl group at the 4th position .Physical And Chemical Properties Analysis
“4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is a powder in physical form . It has a molecular weight of 166.18 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid . This compound, with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol , is primarily used in proteomics research . Below, I’ll provide an overview of six unique applications:
-
Cascade Reactions in Organic Synthesis
-
Thiophene Derivatives Synthesis
properties
IUPAC Name |
4-propan-2-ylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMIQVTMTVECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)pyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.